molecular formula C16H18N4O B14220374 N-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide CAS No. 827317-62-4

N-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide

Cat. No.: B14220374
CAS No.: 827317-62-4
M. Wt: 282.34 g/mol
InChI Key: SSNKEOJLAPEQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide typically involves the condensation of an indole derivative with a pyrazole derivative under specific reaction conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide: can be compared with other indole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. The position of the carboxamide group and the presence of the pyrazole moiety contribute to its distinct properties compared to other similar compounds.

Properties

CAS No.

827317-62-4

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

N-butyl-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide

InChI

InChI=1S/C16H18N4O/c1-2-3-8-17-16(21)11-5-4-6-13-12(11)10-15(19-13)14-7-9-18-20-14/h4-7,9-10,19H,2-3,8H2,1H3,(H,17,21)(H,18,20)

InChI Key

SSNKEOJLAPEQRY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=NN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.